Segphos

Overview

Description

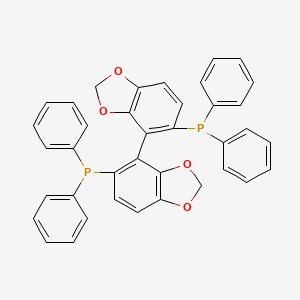

SEGPHOS is a chiral ligand developed by Takasago International Corporation that is used in asymmetric synthesis . It was developed after BINAP and was investigated since it has a narrower dihedral angle between the aromatic faces . This was predicted and then confirmed to increase the enantioselectivity and activity of metal complexes of SEGPHOS .

Synthesis Analysis

The synthesis of the hemilabile Segphos P–P O ligands was easily performed . The process involved treating the Segphos derivatives with BH3·THF in THF at 0°C, and subsequent oxidation of the product with 1% H2O2 in EtOAc at 0°C . This afforded a product with small amounts of impurities .

Molecular Structure Analysis

SEGPHOS is based on a bis (1,3-benzodioxole) backbone with different phosphine substituents . In DM-SEGPHOS and DTBM-SEGPHOS, the phenyl groups of SEGPHOS are replaced by 3,5-dimethylphenyl and 3,5-di-tert-butyl-4-methoxyphenyl groups, respectively .

Chemical Reactions Analysis

SEGPHOS is highly reactive and selective in a variety of asymmetric hydrogenations . In conjunction with ruthenium, rhodium, palladium, and copper complexes, these ligands allow for enantioselectivities of up to >99% .

Physical And Chemical Properties Analysis

SEGPHOS is a colorless solid . It is soluble in organic solvents . Its chemical formula is C38H28O4P2 and its molar mass is 610.57 g/mol .

Scientific Research Applications

Asymmetric Hydrogenation of Functionalized Ketones

Segphos: has been identified as a powerful tool in asymmetric hydrogenation, particularly with functionalized ketones . Its design, based on dihedral angle control, allows for high enantioselectivities in these reactions. Compared to other ligands like BINAP, Segphos exhibits much higher catalytic activity, sometimes 5-10 times more efficient .

Synthesis of β-Amino Acids

The synthesis of β-amino acids is crucial in the pharmaceutical industry. Segphos has been applied to develop an effective system for the asymmetric hydrogenation of unprotected enamines, leading to β-amino acid derivatives. This method is advantageous due to fewer reaction steps and the elimination of protection/deprotection steps, resulting in lower waste .

Asymmetric Cyanomethylation Reactions

Segphos is also applied in asymmetric cyanomethylation reactions, including hydrosilylation. These reactions are significant for the synthesis of complex molecules that can be used in various industries, from pharmaceuticals to materials science .

Enantioselective Catalysis

The chiral ligand DTBM-Segphos, a derivative of Segphos, shows pronounced catalytic activity and enantioselectivity. It is particularly effective in reactions where traditional ligands yield poor results, making it a valuable asset in enantioselective catalysis .

Transition Metal-Catalyzed Asymmetric Reactions

Segphos complexes with transition metals form chiral scaffolds that are suitable for a variety of transformations. This application is pivotal in creating chiral substances widely used in medicine, materials, and bioscience .

Development of New Substrates for Hydrogenation

The unique structure of DTBM-Segphos has led to the exploration of new substrates bearing t-Bu groups for asymmetric hydrogenations. These substrates were previously challenging to hydrogenate, showcasing the versatility of Segphos in expanding the scope of substrates amenable to asymmetric hydrogenation .

Mechanistic Studies in Catalysis

Segphos ligands have been instrumental in mechanistic studies, helping to understand the interactions between catalysts and substrates in transition states. This understanding is crucial for the development of new catalytic processes and improving existing ones .

Environmental Impact Reduction

The technologies developed using Segphos contribute significantly to reducing the cost and environmental impact in obtaining optically active compounds. This is especially important in the context of sustainable chemistry and green manufacturing processes .

Mechanism of Action

Target of Action

Segphos, also known as (2H,2′H-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl)bis(diphenylphosphane), is primarily used as a chiral ligand in asymmetric synthesis . Its primary targets are transition metal catalysts involved in various chemical transformations .

Mode of Action

Segphos interacts with its targets, the transition metal catalysts, by forming complexes with them . This interaction is facilitated by the unique structure of Segphos, which has a narrower dihedral angle between the aromatic faces compared to other ligands . This structural feature has been confirmed to increase the enantioselectivity and activity of metal complexes of Segphos .

Biochemical Pathways

Segphos affects the biochemical pathways involved in asymmetric synthesis . It is particularly effective in ruthenium-catalyzed enantioselective hydrogenation . The interaction of Segphos with transition metal catalysts influences these biochemical pathways, leading to the production of chiral compounds with high enantioselectivity .

Result of Action

The molecular and cellular effects of Segphos’s action are seen in the high enantioselectivity and activity of the chiral compounds produced in reactions where it is used as a ligand . These compounds can have various applications, including in the development of pharmaceuticals and other chemical products .

Action Environment

The action, efficacy, and stability of Segphos can be influenced by various environmental factors. For instance, the solubility of Segphos in organic solvents can affect its interaction with transition metal catalysts . Additionally, the temperature and pressure conditions under which the reactions occur can also impact the effectiveness of Segphos .

Safety and Hazards

When handling SEGPHOS, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name |

[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28O4P2/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZDRSHFIVOQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145953 | |

| Record name | (R)-(+)-SEGPHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Segphos | |

CAS RN |

244261-66-3, 210169-54-3 | |

| Record name | 1,1′-[(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244261-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-SEGPHOS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

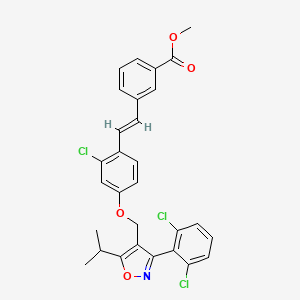

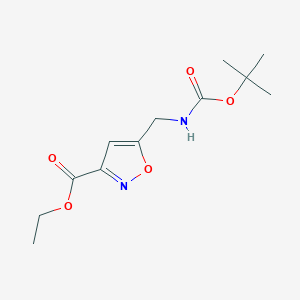

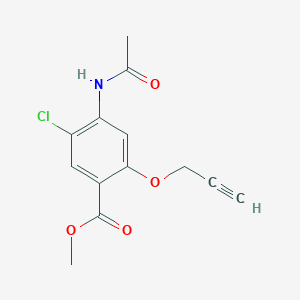

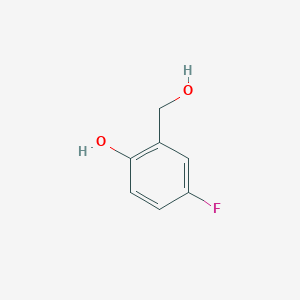

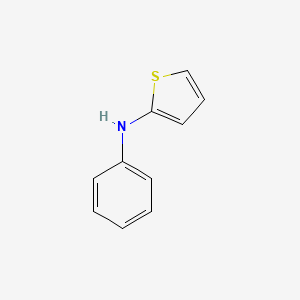

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)